Trimethyl(4-phenylbutyl)silane

Overview

Description

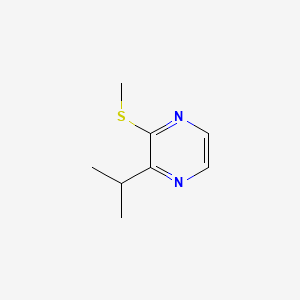

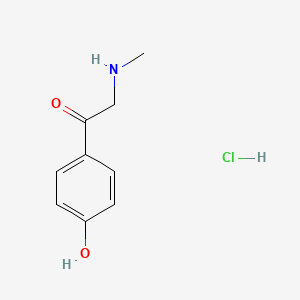

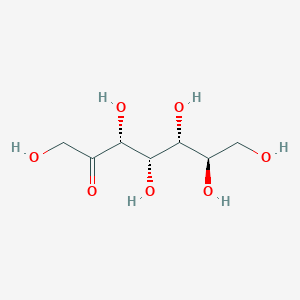

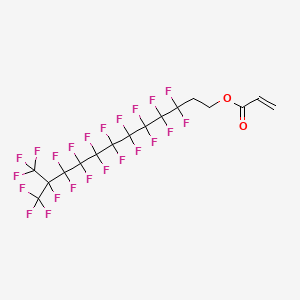

Trimethyl(4-phenylbutyl)silane is a chemical compound with the molecular formula C13H22Si . Its molecular weight is 206.4 .

Molecular Structure Analysis

The molecular structure of Trimethyl(4-phenylbutyl)silane consists of a silicon atom bonded to three methyl groups and a 4-phenylbutyl group .Chemical Reactions Analysis

Silanes, including Trimethyl(4-phenylbutyl)silane, can serve as radical H-donors or as hydride donors . They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine .Scientific Research Applications

Chemical Vapor Deposition Precursor : Trimethyl(phenyl)silane, a compound closely related to Trimethyl(4-phenylbutyl)silane, has been identified as a valuable precursor in chemical vapor deposition (CVD) processes. Its high volatility and thermal stability make it suitable for producing dielectric films of hydrogenated silicon carbide, a significant material in semiconductor technology (Ermakova et al., 2015).

Silicon Chemistry and Synthesis : Research indicates the potential of trimethyl(phenyl)silane in silicon chemistry, especially in the synthesis and characterization of various compounds. These studies encompass spectroscopic analysis and thermoanalytical behavior, furthering the understanding of silicon-based compounds in chemical reactions (Ermakova et al., 2016).

Organic Synthesis and Material Science : Trimethyl(phenyl)silane and related compounds have been explored for their utility in organic synthesis and material science. This includes the development of novel synthesis methods for various organic compounds and potential applications in the creation of new materials (Pola et al., 2001), (Chatgilialoglu et al., 2012).

Electronically Diverse Aryl Iodides Synthesis : The compound has been utilized in Hiyama cross-coupling reactions to produce β-trifluoromethylstyrene derivatives, showcasing its role in the synthesis of electronically diverse aryl iodides, which are important in various chemical industries (Omote et al., 2012).

- to dissolve various lithium salts and provide stable electrolytes demonstrates their potential in improving lithium-ion battery technology (Amine et al., 2006).

- Polymer Engineering : In the field of polymer engineering, trimethyl(phenyl)silane-related compounds have been used to chemically bond polymers and organoclays. This method improves the compression set property of certain polymer foams, indicating the compound's relevance in enhancing polymer materials' mechanical properties (Park et al., 2008).

Safety and Hazards

Trimethyl(4-phenylbutyl)silane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

trimethyl(4-phenylbutyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22Si/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEHAURGGCWYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339087 | |

| Record name | Trimethyl(4-phenylbutyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl(4-phenylbutyl)silane | |

CAS RN |

777-82-2 | |

| Record name | Trimethyl(4-phenylbutyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-4-methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1606204.png)